molecular formula C25H21N5O3 B11131844 N-(2,5-dimethylphenyl)-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-(2,5-dimethylphenyl)-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11131844
M. Wt: 439.5 g/mol
InChI Key: WGCGKMRBAINNEL-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic carboxamides characterized by a fused heterocyclic core. Its structure includes:

  • A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene backbone, which integrates imino and oxo functional groups.
  • Substituents: 2,5-dimethylphenyl at the amide nitrogen and furan-2-ylmethyl at the 7-position.

Properties

Molecular Formula

C25H21N5O3

Molecular Weight

439.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H21N5O3/c1-15-8-9-16(2)20(12-15)27-24(31)18-13-19-23(28-21-7-3-4-10-29(21)25(19)32)30(22(18)26)14-17-6-5-11-33-17/h3-13,26H,14H2,1-2H3,(H,27,31)

InChI Key

WGCGKMRBAINNEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-dimethylphenyl)-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” likely involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. Typical reaction conditions may include:

    Reagents: Starting materials such as 2,5-dimethylphenyl derivatives, furan-2-ylmethyl compounds, and appropriate triazatricyclo precursors.

    Catalysts: Metal catalysts or organocatalysts to facilitate specific bond formations.

    Solvents: Organic solvents like dichloromethane, toluene, or dimethylformamide (DMF).

    Temperature and Pressure: Controlled conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This might involve:

    Batch or Continuous Flow Processes: To ensure consistent quality and high throughput.

    Purification Techniques: Such as crystallization, chromatography, or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

“N-(2,5-dimethylphenyl)-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of imino or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Depending on the reaction, solvents like ethanol, methanol, or acetonitrile may be used.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a catalyst or ligand in various chemical reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Biochemical Probes: Use in studying biological pathways or as a molecular probe.

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation of its pharmacological properties for treating diseases.

Industry

    Specialty Chemicals: Use in the production of specialty chemicals or intermediates.

Mechanism of Action

The mechanism of action of “N-(2,5-dimethylphenyl)-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound A: N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 877778-47-7)

  • Key Differences :
    • Substituents: Fluorophenylmethyl (vs. dimethylphenyl) and pentyl chain (vs. furan-2-ylmethyl).
    • Biological Implications: The fluorophenyl group enhances lipophilicity and metabolic stability, while the furan in the target compound may confer π-π stacking interactions with biological targets .

Compound B: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

  • Key Differences: Core Structure: Spiro[4.5]decane (vs. tricyclo[8.4.0.0³,⁸]) with benzothiazol and dimethylamino-phenyl groups. Functional Groups: Oxa-aza-spiro system (vs. triaza-tricyclo) and dione motifs (vs. imino-oxo). Synthesis: Generated via reactions involving 2-oxa-spiro[3.4]octane-1,3-dione, contrasting with the target compound’s likely multi-step cyclization pathways .

Substituent-Driven Analogues

Compound C : 2,4,5-Trimethyl-N-phenyl-3-furancarboxamide

  • Key Differences :
    • Simpler furancarboxamide structure lacking the tricyclic core.
    • Use: Listed as a pesticide (2,3,6-trichlorobenzeneacetic acid analogue), suggesting the target compound’s furan group may align with agrochemical activity .

Compound D : 3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (Furilazole)

  • Key Differences :
    • Oxazolidine ring with dichloroacetyl and furan substituents (vs. tricyclic carboxamide).
    • Use: Herbicide safener, indicating furan’s role in modulating biological activity .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological/Industrial Use Reference
Target Compound Triazatricyclo[8.4.0.0³,⁸] 2,5-Dimethylphenyl, Furan-2-ylmethyl Undocumented (structural inference)
N-[(4-Fluorophenyl)methyl]-...-7-pentyl-...carboxamide Triazatricyclo[8.4.0.0³,⁸] 4-Fluorophenylmethyl, Pentyl Undocumented
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Benzothiazol, Dimethylamino-phenyl Synthetic intermediate
2,4,5-Trimethyl-N-phenyl-3-furancarboxamide Furan Trimethylphenyl Pesticide (structural analogue)

Research Findings and Implications

  • Structural Similarity vs. Furan-containing analogues (Compounds C, D) highlight the substituent’s role in agrochemical activity, though the tricyclic system in the target compound likely enhances binding affinity .
  • Synthetic Challenges :

    • The target compound’s tricyclic system requires precise cyclization, contrasting with the spiro compounds’ reliance on Schiff base reactions (Compound B) .
  • Biological Predictions :

    • Molecular similarity metrics (e.g., Tanimoto index) would classify the target compound as distinct from simpler furancarboxamides due to its complex core, aligning with ’s emphasis on structural nuance in virtual screening .

Biological Activity

N-(2,5-dimethylphenyl)-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with notable structural features that contribute to its potential biological activity. This article delves into the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by a unique triazatricyclo framework and various functional groups, including an imino group and a furan ring. These structural elements are crucial for its biological interactions.

Chemical Structure

PropertyDescription
IUPAC Name This compound
Molecular Formula C19H17N5O3
Molecular Weight 353.37 g/mol
Key Functional Groups Imino group, furan ring

Research indicates that this compound may interact with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity and influence various signaling pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could act on receptors that mediate cellular responses to external stimuli.

Anticancer Properties

Studies have shown that compounds with similar structural features exhibit significant anticancer activity. For instance:

  • Topoisomerase II Inhibition : Compounds structurally related to the target compound were evaluated for their ability to inhibit topoisomerase II in various cancer cell lines (breast, colon, lung, and prostate). These studies revealed low micromolar IC50 values compared to standard chemotherapeutics like etoposide .
  • Induction of Apoptosis : Research has indicated that these compounds can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound may also exhibit antimicrobial properties by interacting with bacterial enzymes or disrupting cellular processes in pathogens. Further studies are needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Anticancer Effects : A study demonstrated that a series of furan-based compounds showed selective inhibition of topoisomerase II and significant anticancer effects in vitro .
  • Molecular Docking Studies : Molecular docking studies have supported the hypothesis that these compounds can bind effectively to target proteins involved in cancer progression .
  • Toxicity Assessments : Comparative toxicity studies indicated lower toxicity levels towards normal cells than conventional chemotherapeutics while maintaining efficacy against cancer cells .

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